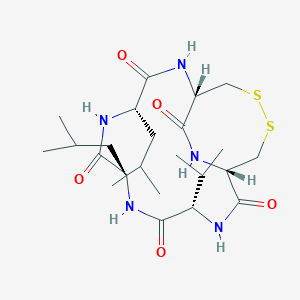

Malformin C

描述

准备方法

合成路线和反应条件: 麦角环肽C 可以使用固相肽合成法合成。 该方法涉及将氨基酸依次添加到树脂结合的肽链中,然后进行环化和二硫键形成 . 合成通常包括以下步骤:

线性肽组装: 将氨基酸依次添加到树脂结合的肽链中。

环化: 通过大环内酰胺化形成环状结构。

二硫键形成: 氧化半胱氨酸硫醇以形成二硫键.

工业生产方法: 麦角环肽C 的工业生产涉及在受控环境中发酵曲霉菌属。 培养基经过优化以提高麦角环肽C 的产量,然后使用色谱技术提取和纯化 .

化学反应分析

反应类型: 麦角环肽C 会发生各种化学反应,包括:

氧化: 半胱氨酸残基之间形成二硫键。

还原: 裂解二硫键以产生游离硫醇。

取代: 更换特定的氨基酸残基以创建类似物.

常用试剂和条件:

氧化: 过氧化氢或碘在水溶液中。

还原: 二硫苏糖醇或三 (2-羧乙基) 膦。

主要产品:

氧化: 具有二硫键的环状五肽。

还原: 具有游离硫醇的线性五肽。

取代: 具有修饰的生物活性的各种类似物.

科学研究应用

Anti-Cancer Properties

Mechanism of Action

Research has shown that Malformin C exhibits significant anti-cancer activity through various mechanisms. In vitro studies revealed that it inhibits the growth of colon cancer cell lines (Colon 38 and HCT 116) with IC50 values of 0.27 μM and 0.18 μM, respectively. The compound induces G2/M cell cycle arrest and promotes apoptosis, as evidenced by increased levels of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3 .

In Vivo Studies

In vivo experiments using BDF1 mice demonstrated that this compound can reduce tumor growth effectively. The optimal dosage was determined to be 0.3 mg/kg weekly, which minimized toxicity while maintaining anti-tumor efficacy . Higher doses resulted in acute toxicity, underscoring the need for careful dosage management in potential therapeutic applications.

Targeting Glioblastoma

This compound has shown promise in targeting glioblastoma stem-like cells. In xenograft models, it significantly reduced tumor growth and exhibited preferential cytotoxicity towards these cancer stem cells . This specificity may offer a novel therapeutic avenue for treating glioblastoma, a notoriously aggressive form of brain cancer.

Antimalarial and Antitrypanosomal Activities

Efficacy Against Parasites

This compound has demonstrated potent antimalarial and antitrypanosomal activities with IC50 values of 70 ng/ml against Plasmodium falciparum (malaria) and 1.6 ng/ml against Trypanosoma brucei (African sleeping sickness). The presence of a disulfide bond in its structure is critical for these activities .

Structure-Activity Relationships

Studies have explored the structure-activity relationships (SAR) of this compound derivatives to enhance its efficacy against these parasites. The findings suggest that modifications to the amino acid composition can significantly impact biological activity, highlighting the importance of specific residues in achieving optimal therapeutic effects .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Anti-Cancer | Colon Cancer (Colon 38) | 0.27 μM (HCT116: 0.18 μM) | G2/M Arrest; Apoptosis |

| Glioblastoma | Glioblastoma Stem Cells | Not specified | Reduced Tumor Growth |

| Antimalarial | Plasmodium falciparum | 70 ng/ml | Disulfide Bond Essential |

| Antitrypanosomal | Trypanosoma brucei | 1.6 ng/ml | Disulfide Bond Essential |

作用机制

麦角环肽C 通过多种机制发挥其作用:

杀藻活性: 诱导活性氧 (ROS) 的产生,导致藻类氧化应激和细胞死亡.

抗癌活性: 导致 G2/M 细胞周期阻滞并通过上调磷酸化组蛋白 H2A.X、p53、切割的 CASPASE 3 和 LC3 诱导凋亡.

抗疟疾和抗锥虫活性: 通过破坏细胞过程来抑制疟原虫属和锥虫属的生长.

相似化合物的比较

麦角环肽C 是麦角环肽类的一组环状五肽的一部分。 类似的化合物包括:

麦角环肽A1: 与麦角环肽C 不同,它具有 L-异亮氨酸而不是 L-亮氨酸。

麦角环肽B: 另一种具有类似生物活性但氨基酸组成不同的环状五肽.

麦角环肽C 的独特性:

生物活性

Malformin C is a cyclic pentapeptide derived from the fungus Penicillium malformatum. It has garnered interest due to its diverse biological activities, particularly its potent antimalarial, antitrypanosomal, and anticancer properties. This article delves into the biological activities of this compound, focusing on its mechanisms of action, structure-activity relationships, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound's structure is characterized by a cyclic arrangement of five amino acids, including a critical disulfide bond that is essential for its biological activity. The total synthesis of this compound has been achieved through solid-phase methods, allowing for the rapid generation of analogs to explore structure-activity relationships (SAR) .

Table 1: Structural Characteristics of this compound

| Component | Description |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₄S₂ |

| Molecular Weight | 358.44 g/mol |

| Key Functional Groups | Disulfide bond, cyclic structure |

Antimalarial and Antitrypanosomal Effects

This compound exhibits significant antimalarial and antitrypanosomal activities. In vitro studies have shown that it has an IC50 value of 70 ng/mL against Plasmodium falciparum and 1.6 ng/mL against Trypanosoma brucei, comparable to established treatments such as pentamidine . The presence of the disulfide bond and specific amino acid residues are crucial for these activities.

Table 2: Antiparasitic Activity of this compound

| Activity Type | IC50 Value (ng/mL) | Comparison Drug |

|---|---|---|

| Antimalarial | 70 | Artemether |

| Antitrypanosomal | 1.6 | Pentamidine |

The mechanisms underlying this compound's antiparasitic effects involve disruption of cellular processes in the target organisms. Studies indicate that it inhibits critical pathways necessary for parasite survival, potentially by inducing oxidative stress or interfering with metabolic functions .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Research indicates that it induces G2/M phase cell cycle arrest in cancer cells such as Colon 38 and HCT 116, with IC50 values of 0.27 μM and 0.18 μM , respectively . The compound triggers apoptosis and autophagy in these cells, evidenced by increased levels of cleaved CASPASE 3 and LC3 proteins .

Table 3: Anticancer Activity of this compound

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| Colon 38 | 0.27 | G2/M arrest |

| HCT 116 | 0.18 | Apoptosis induction |

In Vivo Toxicity Studies

In vivo studies on BDF-1 mice have revealed that while lower doses (0.3 mg/kg) are effective without significant toxicity, higher doses (0.9 mg/kg) lead to acute toxicity and mortality within a day . The observed toxicity is associated with inflammatory responses indicated by elevated IL-6 levels in plasma.

Summary of Findings from Case Studies

属性

IUPAC Name |

(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZODYIWCRGWHQB-TZNCUMHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894006 | |

| Record name | Malformin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59926-78-2 | |

| Record name | Malformin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malformin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALFORMIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。